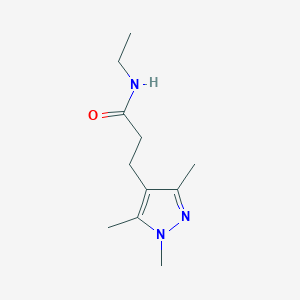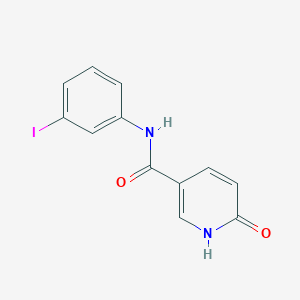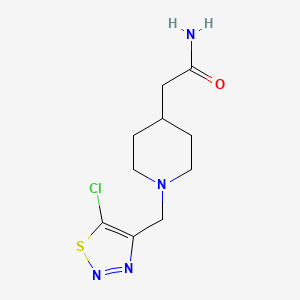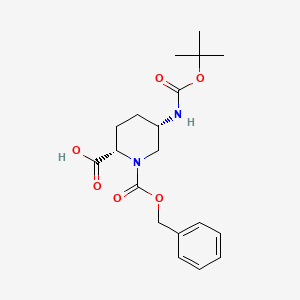
2-Chloro-5-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyrimidine-4-carboxamide typically involves the chlorination of 5-methylpyrimidine-4-carboxamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methylpyrimidine-4-carboxamide in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products such as 2-azido-5-methylpyrimidine-4-carboxamide, 2-thiocyanato-5-methylpyrimidine-4-carboxamide, or 2-methoxy-5-methylpyrimidine-4-carboxamide.
Oxidation: Products such as 2-chloro-5-methylpyrimidine-4-carboxylic acid.
Reduction: Products such as 2-chloro-5-methylpyrimidine-4-amine or 2-chloro-5-methylpyrimidine-4-alcohol.
Scientific Research Applications
2-Chloro-5-methylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine-5-carboxylic acid
- 2-Chloro-5-methylpyrimidine
- 5-Methyl-2-chloropyrimidine
Uniqueness
2-Chloro-5-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-5-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-9-6(7)10-4(3)5(8)11/h2H,1H3,(H2,8,11) |
InChI Key |
XFVBAWDWXCXIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


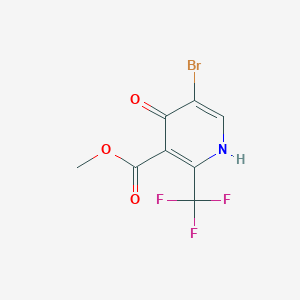
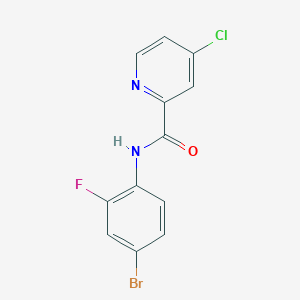

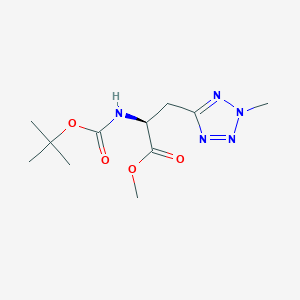
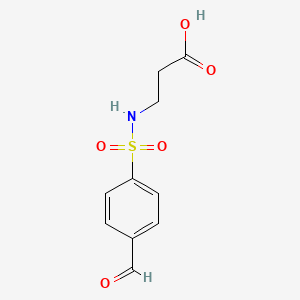
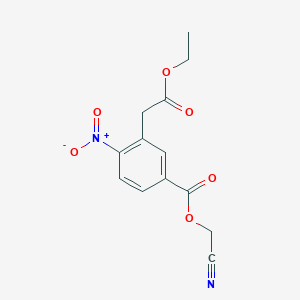
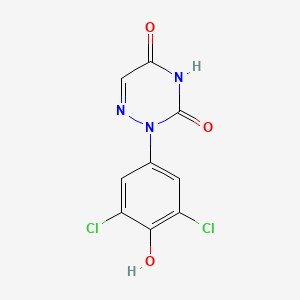
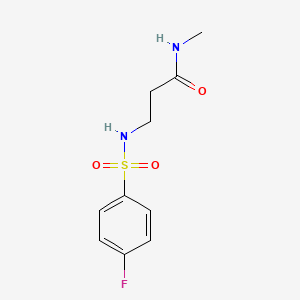
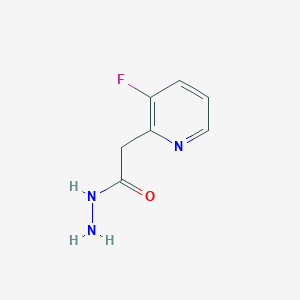
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
